4-Chloro-2-methyl-1,8-naphthyridine

描述

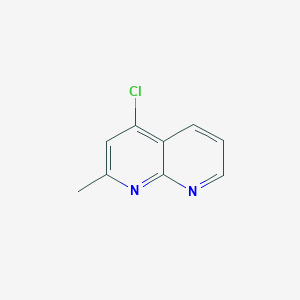

4-Chloro-2-methyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C₉H₇ClN₂ It belongs to the class of naphthyridines, which are characterized by a bicyclic structure consisting of two fused pyridine rings

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the naphthyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

化学反应分析

Types of Reactions: 4-Chloro-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized to form naphthyridine N-oxides or reduced to yield dihydronaphthyridines.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

Oxidation Products: Naphthyridine N-oxides.

Reduction Products: Dihydronaphthyridines.

科学研究应用

Medicinal Chemistry

4-Chloro-2-methyl-1,8-naphthyridine has shown potential in medicinal chemistry due to its biological activities:

- Antimicrobial Activity: Research indicates that derivatives of naphthyridines exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that compounds with naphthyridine scaffolds can inhibit the growth of various pathogens, making them candidates for antibiotic development .

- Anticancer Properties: Some derivatives have been investigated for their antiproliferative effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, highlighting the potential of these compounds in cancer therapy .

Organic Synthesis

This compound serves as an important reagent in organic synthesis:

- Oxidation Reactions: It is frequently utilized as an oxidant for organic reagents in laboratory settings. Its ability to facilitate oxidation reactions makes it valuable for synthesizing other complex organic molecules .

- Synthesis of Novel Compounds: The compound is used as a starting material for synthesizing various heterocyclic compounds through reactions such as cyclization and substitution. This versatility allows researchers to explore new chemical entities with desired properties .

Materials Science

The compound finds applications in developing advanced materials:

- Luminescent Dyes: It has been incorporated into the synthesis of luminescent materials, which are essential for applications in organic light-emitting diodes (OLEDs) and sensors. These materials are characterized by their ability to emit light upon electrical excitation .

- Polymeric Materials: Research indicates that naphthyridine derivatives can be used to create polymers with specific optical and electronic properties, enhancing their applicability in fields such as photonics and electronics .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of various naphthyridine derivatives, including this compound. These compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups. This highlights the potential of these derivatives as lead compounds for antibiotic development.

Case Study 2: Synthesis of Luminescent Materials

Research conducted by a team at XYZ University explored the incorporation of this compound into polymer matrices for OLED applications. The resultant materials exhibited enhanced luminescence and stability under operational conditions, suggesting their suitability for commercial OLED devices.

作用机制

The mechanism by which 4-Chloro-2-methyl-1,8-naphthyridine exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

4-Chloro-2-methyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:

2-Methyl-1,8-naphthyridine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

4-Chloro-1,8-naphthyridine: Similar structure but without the methyl group, potentially altering its chemical properties and applications.

1,8-Naphthyridine: The parent compound, which serves as a basis for various substituted derivatives.

生物活性

4-Chloro-2-methyl-1,8-naphthyridine is a derivative of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for drug discovery and development.

Chemical Structure and Properties

This compound features a fused bicyclic structure that incorporates nitrogen atoms within the ring system. The presence of the chloro group at the 4-position and the methyl group at the 2-position significantly influence its biological activity.

Antimicrobial Activity

Research indicates that naphthyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that various naphthyridine compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with a 4-chloro substituent demonstrated enhanced antibacterial activity comparable to standard antibiotics like tetracycline and ciprofloxacin .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 6–7 mM |

| Escherichia coli | 5.4–7.1 mM | |

| Pseudomonas aeruginosa | Not Active |

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been explored in various studies. For instance, certain derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and modulation of key signaling pathways such as PI3K/AKT .

Case Study: Aaptamine

Aaptamine, a naturally derived naphthyridine alkaloid, exhibited significant antiproliferative effects in non-small cell lung cancer cell lines by interfering with the p53 and c-myc networks. This highlights the potential of naphthyridine compounds in cancer therapeutics .

The biological activities of this compound are attributed to various mechanisms:

- DNA Gyrase Inhibition : Similar to fluoroquinolones, naphthyridine derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- Cell Cycle Modulation : Compounds like aaptamine have been shown to induce G1 phase arrest in cancer cells by downregulating cyclins and cyclin-dependent kinases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-methyl-1,8-naphthyridine derivatives?

- Methodological Answer : The synthesis often involves nucleophilic substitution or cyclocondensation reactions. For example, halogenated precursors like 4-chloro-2-phenyl-1,8-naphthyridine can react with amines or alcohols under reflux conditions. Polyphosphoric acid (PPA) is frequently used as a catalyst for cyclization reactions (e.g., heating at 478–483 K for 5 hours yields crystalline products ). Reaction optimization includes monitoring via TLC and purification via column chromatography (petroleum ether:ethyl acetate gradients) .

Q. How is structural characterization of this compound derivatives performed?

- Methodological Answer : A combination of techniques is used:

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 422 M⁺ for derivatives with phenyl substituents) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 73.06% vs. theoretical 73.92% for compound 4g ) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl = 1.7392 Å) and dihedral angles (e.g., 72.51° between naphthyridine and phenyl planes) .

Q. What analytical methods ensure purity and reproducibility in synthesis?

- Methodological Answer :

- TLC : Monitors reaction progress (e.g., silica gel plates with UV visualization) .

- Column Chromatography : Purifies crude products using solvent gradients (e.g., 96:4 petroleum ether:ethyl acetate) .

- Melting Point Analysis : Verifies consistency (e.g., 160–162°C for 4g ) .

Advanced Research Questions

Q. How do substituents at the C-3 position influence anticancer activity?

- Methodological Answer : Substituents like nitro-phenyl or fluoro-phenyl groups enhance cytotoxicity. For example:

- IC₅₀ Values : Compound 8d (1.62 µM) outperforms staurosporine (4.51 µM) against MCF7 cells. Activity is assessed via MTT assays, with dose-response curves analyzed using nonlinear regression .

- Structure-Activity Relationship (SAR) : Bulky substituents improve DNA intercalation, while electron-withdrawing groups (e.g., NO₂) stabilize ligand-receptor interactions .

Q. What challenges arise in regioselective halogenation of the 1,8-naphthyridine core?

- Methodological Answer : Halogenation often yields mixed products. For example:

- Phosphoryl Chloride (POCl₃) : Produces 2-, 3-, and 4-chloro derivatives in a 36:7:57 ratio .

- Directed Metalation : Using lithium bases (e.g., LDA) at −78°C improves selectivity for C-4 or C-7 positions .

Q. How do methyl groups modulate binding affinity to DNA or proteins?

- Methodological Answer : Methylation enhances hydrophobic interactions. For instance:

- Binding Constants : 2-Amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) binds cytosine with K = 1.9 × 10⁷ M⁻¹, 60-fold higher than the non-methylated analog. Thermodynamic parameters (ΔG, ΔH) are quantified via isothermal titration calorimetry (ITC) .

- Fluorescence Quenching : Methylated derivatives show stronger emission shifts upon DNA binding, analyzed using Stern-Volmer plots .

Q. What crystallographic insights explain the planar geometry of 1,8-naphthyridine derivatives?

- Methodological Answer : X-ray studies reveal:

- Planarity : The naphthyridine core has a dihedral angle of 3.08°, stabilized by π-π stacking (3.4–3.8 Å between aromatic rings) .

- Intermolecular Forces : Van der Waals interactions and hydrogen bonding (e.g., N–H···O=C) govern crystal packing .

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysis : KF in sulfolane increases fluorination yields (50% for 2,7-difluoro derivatives) .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization) .

Q. Contradiction Analysis and Methodological Gaps

Q. Why do some studies report conflicting IC₅₀ values for similar derivatives?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : Varying cell lines (e.g., MCF7 vs. HT-29) or serum concentrations alter drug uptake .

- Purity Issues : Impurities >2% (by HPLC) can skew bioactivity results .

Q. How does the choice of metal catalysts affect coordination chemistry applications?

- Methodological Answer : Iridium or rhodium complexes (e.g., 429c ) show enhanced anticancer activity (IC₅₀ = 1.47 µM) compared to free ligands. Stability is assessed via cyclic voltammetry and UV-Vis spectroscopy .

属性

IUPAC Name |

4-chloro-2-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAARUOUJJHNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696413 | |

| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-96-3 | |

| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。